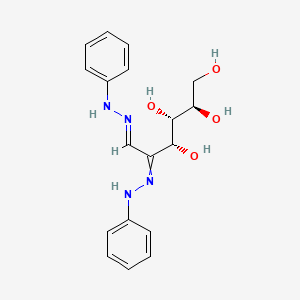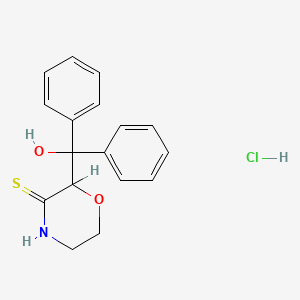
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a diphenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves the reaction of thiomorpholine with diphenylmethanol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve overall yield. Additionally, purification techniques such as recrystallization or chromatography are used to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings in the diphenylmethanol moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction can produce various alcohol or amine derivatives.
科学研究应用
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by the thiomorpholine ring and the diphenylmethanol moiety, which provide specific binding affinities and selectivities.
相似化合物的比较
Similar Compounds
Diphenylmethanol: Shares the diphenylmethanol moiety but lacks the thiomorpholine ring.
Thiomorpholine: Contains the thiomorpholine ring but does not have the diphenylmethanol moiety.
Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine.
Uniqueness
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is unique due to the combination of the thiomorpholine ring and the diphenylmethanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
102367-31-7 |
|---|---|
分子式 |
C17H18ClNO2S |
分子量 |
335.8 g/mol |
IUPAC 名称 |
2-[hydroxy(diphenyl)methyl]morpholine-3-thione;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c19-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-16(21)18-11-12-20-15;/h1-10,15,19H,11-12H2,(H,18,21);1H |
InChI 键 |
UKTDALXJXRANJJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C(=S)N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


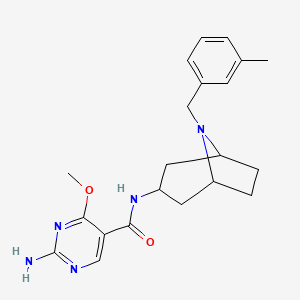
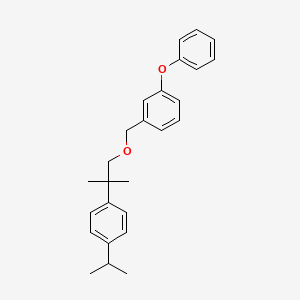
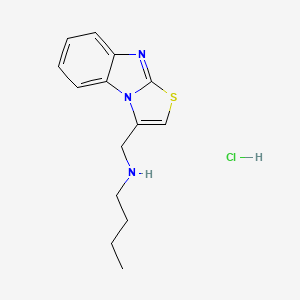
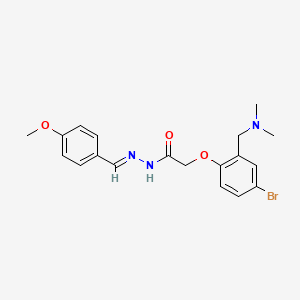
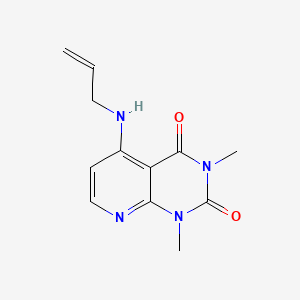
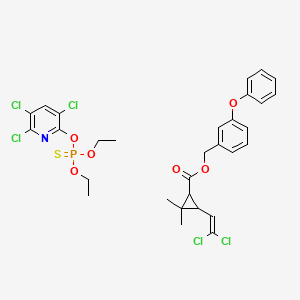
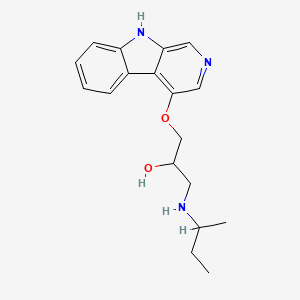


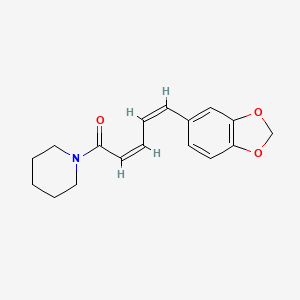
![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)


